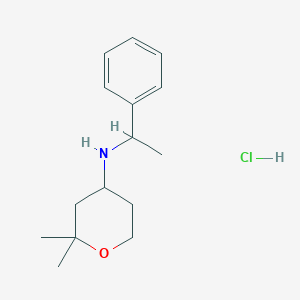
(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride
Übersicht
Beschreibung
(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride is a member of the tetrahydropyran family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C15H23ClN
- Molecular Weight : 269.82 g/mol
- CAS Number : 90226-98-5
This compound features a tetrahydropyran ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrans have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The tetrahydropyran core is also associated with antitumor activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a study found that certain pyran derivatives significantly inhibited the growth of cancer cell lines, suggesting that this compound may possess similar properties .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of tetrahydropyran derivatives. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the dimethyl group on the tetrahydropyran ring enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives against common pathogens. The results indicated that compounds with a phenyl substituent exhibited enhanced activity against Staphylococcus aureus, with an MIC of 0.5 μg/mL .
Study 2: Antitumor Screening
In another study focusing on antitumor activity, a series of tetrahydropyran-based compounds were screened against various cancer cell lines. The results showed that one derivative induced significant apoptosis in breast cancer cells at concentrations as low as 1 μM .
Table of Biological Activities
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(13-7-5-4-6-8-13)16-14-9-10-17-15(2,3)11-14;/h4-8,12,14,16H,9-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAQSVWLDBIOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCOC(C2)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















